

Comparative Performance Benchmarks of Adhesives Formulated with Dipentaerythritol Pentaacrylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dipentaerythritol pentaacrylate*

Cat. No.: *B1583311*

[Get Quote](#)

This guide provides a comprehensive comparison of the performance benchmarks for adhesives formulated with **Dipentaerythritol pentaacrylate** (DPEPA). The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection. Adhesives based on DPEPA are benchmarked against common alternatives, including formulations with other multifunctional acrylates and urethane acrylates.

Dipentaerythritol pentaacrylate is a multifunctional acrylate monomer known for enhancing hardness, chemical resistance, and crosslinking density in UV-curable systems.^[1] Its high functionality makes it a valuable component in formulations for coatings, inks, and adhesives where rapid curing and excellent durability are required.^[1]

Performance Data

The following tables summarize the key performance indicators of DPEPA-based adhesives in comparison to other formulations. The data has been compiled from various sources and should be interpreted as representative values.

Table 1: Mechanical Properties of DPEPA-Based Adhesives vs. Alternatives

Property	DPEPA-Based Adhesive	Trimethylolpropane Triacrylate (TMPTA)-Based Adhesive	Urethane Acrylate-Based Adhesive	Test Method
Lap Shear Strength (MPa)	15 - 25	10 - 20	20 - 35	ASTM D1002
Peel Strength (N/25mm)	5 - 15	8 - 20	25 - 50	ASTM D1876
Tensile Strength (MPa)	30 - 50	25 - 40	40 - 60	ASTM D882
Elongation at Break (%)	2 - 5	3 - 8	50 - 200	ASTM D882
Hardness (Shore D)	80 - 90	75 - 85	60 - 80	ASTM D2240

Table 2: Physical and Curing Properties

Property	DPEPA-Based Adhesive	Trimethylolpropane Triacrylate (TMPTA)-Based Adhesive	Urethane Acrylate-Based Adhesive	Test Method
Viscosity at 25°C (cP)	6000 - 8000	80 - 120	2000 - 10000	Brookfield Viscometer
Cure Speed (UV, m/min)	> 100	80 - 100	50 - 80	UV Curing Radiometer
Glass Transition Temp. (Tg, °C)	80 - 100	60 - 75	40 - 60	DSC

Experimental Protocols

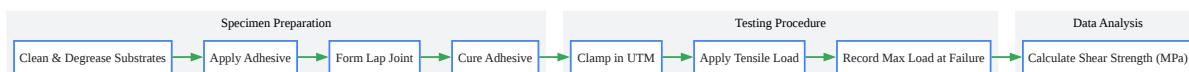
Detailed methodologies for the key experiments cited are provided below.

1. Lap Shear Strength Test (ASTM D1002)

- Objective: To determine the shear strength of an adhesive bond between two rigid substrates.
- Specimen Preparation: Substrates (e.g., aluminum, steel) are cleaned and degreased. The adhesive is applied to a defined area on one substrate, and the second substrate is overlapped to create a single lap joint. The bonded area is typically 12.7 mm x 25.4 mm. The adhesive is cured according to the manufacturer's specifications.
- Test Procedure: The specimen is clamped into the grips of a universal testing machine. A tensile load is applied at a constant rate of 1.3 mm/min until the bond fails.
- Data Recorded: The maximum load at failure is recorded and the shear strength is calculated in megapascals (MPa).

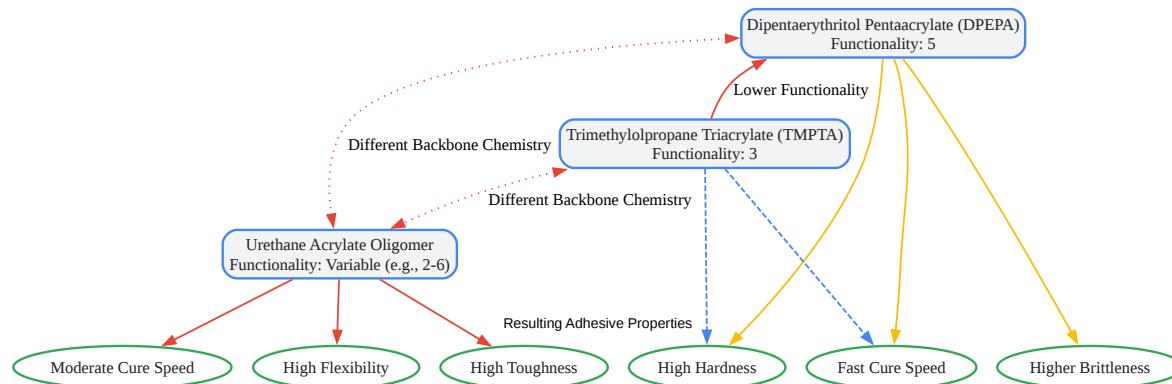
2. T-Peel Strength Test (ASTM D1876)

- Objective: To measure the peel resistance of an adhesive bond between two flexible substrates.
- Specimen Preparation: Two flexible substrates (e.g., plastic films, thin metals) are bonded together with the adhesive. The test specimens are typically 25.4 mm wide.
- Test Procedure: The unbonded ends of the specimen are bent to form a "T" shape and clamped into the grips of a universal testing machine. The grips are moved apart at a constant rate of 254 mm/min, peeling the two substrates apart.
- Data Recorded: The force required to peel the substrates is recorded, and the peel strength is reported in Newtons per 25 mm (N/25mm).


3. UV Cure Speed Measurement

- Objective: To determine the rate at which a UV-curable adhesive achieves a tack-free surface.
- Procedure: A thin film of the adhesive is applied to a substrate. The sample is then passed under a UV lamp on a conveyor belt at varying speeds.
- Data Recorded: The cure speed is the highest conveyor speed (in meters per minute) at which the adhesive surface is fully cured and not tacky to the touch. A UV curing radiometer can be used to measure the UV dose and intensity.

4. Viscosity Measurement


- Objective: To measure the resistance to flow of the uncured adhesive.
- Procedure: A Brookfield viscometer with a specified spindle and rotational speed is used. The adhesive is placed in a container, and the spindle is immersed in the liquid.
- Data Recorded: The viscosity is measured in centipoise (cP) at a controlled temperature, typically 25°C.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Lap Shear Strength Testing (ASTM D1002).

[Click to download full resolution via product page](#)

Caption: Relationship between Monomer Structure and Adhesive Properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. americas.sartomer.arkema.com [americas.sartomer.arkema.com]
- To cite this document: BenchChem. [Comparative Performance Benchmarks of Adhesives Formulated with Dipentaerythritol Pentaacrylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583311#performance-benchmarks-for-adhesives-formulated-with-dipentaerythritol-pentaacrylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com